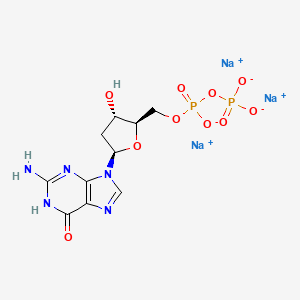

2'-Deoxyguanosine-5'-diphosphate trisodium salt

Übersicht

Beschreibung

2’-Deoxyguanosine-5’-diphosphate trisodium salt, also known as dGDP, is a nucleotide with a guanine base, deoxyribose, and two phosphate groups . It is a fundamental entity in the realm of compounds, occupying a pivotal position in the intricate mechanism of DNA repair processes .

Synthesis Analysis

dGDP is used as a substrate of dGDP (nucleoside diphosphate) kinase or pyruvate kinase to produce dGTP in support of DNA biosynthesis .

Molecular Structure Analysis

The molecular structure of dGDP consists of a guanine nucleobase attached to deoxyribose and a 5’-hydroxyl on the sugar linked to a chain of three phosphate residues .

Chemical Reactions Analysis

dGDP is used as a substrate to study the kinetics of glycoprotein (gp) expressed by bacteriophage T7 .

Physical And Chemical Properties Analysis

The molecular formula of dGDP is C10H12N5Na3O10P2, and its molecular weight is 493.15 g/mol .

Wissenschaftliche Forschungsanwendungen

DNA Biosynthesis

Scientific Field

Summary of the Application

2’-Deoxyguanosine-5’-diphosphate (dGDP) is used as a substrate of dGDP (nucleoside diphosphate) kinase (2.7.4.6) or pyruvate kinase to produce dGTP in support of DNA biosynthesis .

Methods of Application

The compound is used as a substrate in an in vitro enzyme activity assay. It is incubated with the enzyme of interest (such as dGDP kinase or pyruvate kinase) to produce dGTP .

Results or Outcomes

The production of dGTP supports DNA biosynthesis, a fundamental process in cellular replication and repair .

Polymerase Chain Reaction (PCR)

Scientific Field

Summary of the Application

2’-Deoxyguanosine-5’-triphosphate sodium salt hydrate has been used as a component in a polymerase chain reaction (PCR) mixture for PCR product formation .

Methods of Application

In PCR, the compound is included in the reaction mixture along with other necessary components (like DNA template, primers, and DNA polymerase). The reaction is then subjected to repeated cycles of heating and cooling to facilitate DNA denaturation, primer annealing, and DNA synthesis .

Results or Outcomes

The use of this compound in PCR allows for the amplification of specific DNA sequences, which is a critical technique in many areas of biology and medicine, including genetic testing, forensic science, and infectious disease diagnosis .

Safety And Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

trisodium;[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2.3Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20;;;/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17);;;/q;3*+1/p-3/t4-,5+,6+;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQVDNDKEVNMJT-BIHLCPNHSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5Na3O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Deoxyguanosine-5'-diphosphate trisodium salt | |

CAS RN |

102783-74-4 | |

| Record name | 2'-Deoxyguanosine 5'-diphosphate sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-Deoxyguanosine-5'-diphosphate trisodium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64B87GQV89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetonitrile, 2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)-](/img/structure/B1140794.png)

![[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate](/img/structure/B1140800.png)